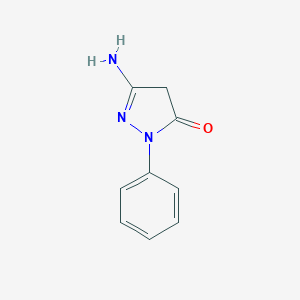

3-Amino-1-phenyl-2-pyrazolin-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3336. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOVZHYARSAVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194382 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4149-06-8 | |

| Record name | 3-Amino-1-phenyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4149-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-phenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Amino-1-phenyl-2-pyrazolin-5-one: A Core Heterocyclic Scaffold

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-Amino-1-phenyl-2-pyrazolin-5-one is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Its pyrazolone core is a privileged structure in medicinal chemistry, notably found in analgesics, anti-inflammatory agents, and the neuroprotective drug Edaravone.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the condensation of phenylhydrazine and ethyl cyanoacetate. We offer an in-depth explanation of the reaction mechanism, a detailed experimental protocol, and a systematic workflow for the structural and purity verification of the final product using modern spectroscopic techniques. This document is intended to equip researchers, medicinal chemists, and process development scientists with the technical expertise required to reliably produce and validate this high-value chemical intermediate.

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone ring system is a cornerstone in heterocyclic chemistry, renowned for its broad spectrum of biological activities.[5] Derivatives of this scaffold have been successfully developed into blockbuster drugs, highlighting its importance in pharmaceutical research. A prominent example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant used clinically to manage recovery from stroke and to treat amyotrophic lateral sclerosis (ALS).[3][6]

The subject of this guide, this compound (CAS: 4149-06-8), is a close structural analog that offers unique synthetic utility.[7] The presence of a primary amino group at the C3 position, in addition to the active methylene group at C4, provides two distinct points for chemical modification. This dual functionality makes it an invaluable intermediate for creating diverse chemical libraries and for synthesizing complex target molecules, including specialized dyes and chromogenic reagents for glycan analysis.[1][8]

This guide provides an authoritative framework for the synthesis and characterization of this compound, emphasizing the causality behind experimental choices to ensure reproducibility and high purity.

Synthesis of this compound

Principle and Rationale

The synthesis of the pyrazolone ring is classically achieved through the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or equivalent functional group.[9] While the synthesis of Edaravone employs ethyl acetoacetate, the synthesis of its 3-amino analog requires a different β-ketoester to introduce the amine functionality. The logical and most common choice is ethyl cyanoacetate .

The reaction proceeds via a nucleophilic attack of phenylhydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. This sequence is a robust and efficient method for constructing the desired heterocyclic core. The choice of a base, such as sodium ethoxide, is critical as it facilitates the final tautomerization to the more stable pyrazolone form and ensures a high-yield reaction.

Reaction Mechanism Visualization

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

Caption: Reaction mechanism for pyrazolone synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

Phenylhydrazine (Reagent Grade, ≥97%)

-

Ethyl cyanoacetate (Reagent Grade, ≥98%)

-

Sodium metal

-

Absolute Ethanol (Anhydrous)

-

Diethyl ether (Anhydrous)

-

Hydrochloric acid (1 M)

-

Deionized water

Apparatus:

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In the 250 mL three-neck flask under a dry atmosphere, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (5.65 g, 50 mmol). Stir the mixture for 15 minutes at room temperature.

-

Phenylhydrazine Addition: Add phenylhydrazine (5.40 g, 50 mmol) dropwise to the mixture using the dropping funnel over a period of 20-30 minutes. An exothermic reaction will occur, and the color of the mixture may change.

-

Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Slowly pour the cooled reaction mixture into 200 mL of ice-cold water.

-

Acidify the aqueous solution by slowly adding 1 M hydrochloric acid until the pH is approximately 5-6. A precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the collected solid with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to yield a purified crystalline solid.

-

Dry the final product under vacuum to a constant weight. The expected product is a yellowish-brown or beige powder.[10][11]

-

Characterization and Quality Control

Unambiguous characterization is essential to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization Workflow

The following diagram outlines the logical flow for the comprehensive analysis of the synthesized product.

Caption: Workflow for product purification and characterization.

Physical Properties

A summary of the key physical and chemical identifiers for the target compound is provided below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉N₃O | [7][10][12] |

| Molecular Weight | 175.19 g/mol | [7][10][12] |

| CAS Registry Number | 4149-06-8 | [7][13] |

| Appearance | White to brown to dark purple powder/crystal | [14] |

| Purity | >97.0% (TLC, HPLC) | [14] |

Spectroscopic Data Analysis

The combination of NMR, IR, and Mass Spectrometry provides definitive structural proof.

3.3.1. Mass Spectrometry (Electron Ionization)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Assignment | Rationale | Reference(s) |

| 175 | [M]⁺ | Molecular Ion | [7][13] |

| 77 | [C₆H₅]⁺ | Loss of the pyrazolone ring, phenyl cation fragment | [7][13] |

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a unique fingerprint and confirms the presence of the amine, carbonyl, and aromatic moieties.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference(s) |

| 3400 - 3200 | -NH₂ | N-H Stretch | [5][15] |

| 3100 - 3000 | Ar-H | C-H Stretch | [5] |

| ~1680 | C=O | Carbonyl Stretch (Amide-like) | [5] |

| ~1600 | C=N / C=C | Ring Stretch | [5] |

| 1500 - 1400 | C=C | Aromatic Ring Stretch | [5] |

3.3.3. ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented below are typical values observed in a suitable deuterated solvent (e.g., DMSO-d₆).[13]

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 - 7.6 | Multiplet | 2H (Aromatic, ortho to N) |

| ~7.5 - 7.3 | Multiplet | 2H (Aromatic, meta to N) |

| ~7.2 - 7.0 | Multiplet | 1H (Aromatic, para to N) |

| ~5.5 | Broad Singlet | 2H (-NH₂, amine) |

| ~3.4 | Singlet | 2H (-CH₂-, methylene) |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (C5) |

| ~155 | C-NH₂ (C3) |

| ~138 | Aromatic C (ipso, attached to N) |

| ~129 | Aromatic C (meta) |

| ~125 | Aromatic C (para) |

| ~118 | Aromatic C (ortho) |

| ~40 | -CH₂- (C4) |

Conclusion

This technical guide has detailed a reliable and well-documented methodology for the synthesis of this compound. By following the outlined experimental protocol, which is grounded in established principles of heterocyclic chemistry, researchers can consistently produce this valuable intermediate. The comprehensive characterization workflow, integrating Mass Spectrometry, IR, and NMR spectroscopy, provides a robust system for verifying the structural identity and ensuring the high purity required for subsequent applications in drug discovery, materials science, and analytical chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemres.org [orgchemres.org]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. chemeo.com [chemeo.com]

- 13. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-Amino-1-phenyl-2-pyrazolin-5-one

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-phenyl-2-pyrazolin-5-one

Abstract: this compound (CAS No. 4149-06-8) is a pivotal heterocyclic compound, serving as a foundational scaffold in medicinal chemistry and material science.[1] Its unique structural features, including a reactive pyrazolone core, an aromatic phenyl substituent, and a key amino group, impart a versatile chemical profile. This guide provides a comprehensive exploration of its core physicochemical properties, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, structural characteristics, and analytical behavior. The narrative synthesizes experimental data with established chemical principles to explain the causality behind its properties and the methodologies used for their characterization.

Molecular Identity and Core Properties

This compound is a multifaceted molecule known by several synonyms, including 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one.[2] Its utility as a synthetic intermediate is well-established, particularly in the development of analgesics, anti-inflammatory agents, agrochemicals, and dyes.[1]

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃O | [1][3][4][5] |

| Molecular Weight | 175.19 g/mol | [1][3][4] |

| CAS Number | 4149-06-8 | [3][4] |

| IUPAC Name | 5-amino-2-phenyl-4H-pyrazol-3-one | [4] |

| Appearance | White to brown to dark purple powder/crystal | [1][3] |

| Purity | ≥97.0% | [2][3] |

Synthesis Pathway

The synthesis of pyrazolone derivatives is a cornerstone of heterocyclic chemistry. A common and effective method involves the condensation of a β-keto ester with phenylhydrazine. For the title compound, a related precursor, 3-methyl-1-phenyl-pyrazol-5-one, is synthesized by reacting ethyl acetoacetate with phenyl hydrazine.[6] A plausible pathway for this compound involves the reaction of ethyl cyanoacetate with phenylhydrazine, leading to the formation of the pyrazolone ring with the requisite amino group at the C3 position.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a generalized procedure for the synthesis of a pyrazolone ring system, which is the core of the title compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.

-

Addition of β-Keto Ester Derivative: To the stirring solution, add ethyl cyanoacetate (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Structural Analysis: Tautomerism

A critical physicochemical feature of pyrazolones is their ability to exist in different tautomeric forms.[7] The equilibrium between these forms is influenced by the solvent, pH, temperature, and the nature of substituents on the pyrazolone ring.[7][8] For this compound, three primary tautomers are possible: the CH-form, the OH-form (an aromatic pyrazolol), and the NH-form.

-

CH-form (Amide): 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

-

OH-form (Enol): 5-amino-2-phenyl-1H-pyrazol-3-ol

-

NH-form (Imine): 3-amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Studies on related 1-substituted pyrazolin-5-ones have shown that the relative stability is often in the order of CH > NH > OH.[7] The presence of electron-donating groups at the C3 position, such as the amino group, tends to shift the equilibrium towards the CH form.[7] In nonpolar solvents, pyrazolol tautomers can form dimers stabilized by intermolecular hydrogen bonds, while in polar solvents like DMSO, these dimers tend to dissociate into monomers.[9]

Caption: Tautomeric equilibrium of this compound.

Physical and Chemical Data

The physical properties of the compound are essential for its handling, formulation, and application in various chemical processes.

| Property | Value | Method/Source |

| Melting Point | 206 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[10] |

| logP (Octanol/Water) | 0.696 | Crippen Method[11] |

| log₁₀ws (Water Solubility) | -1.55 (mol/L) | Crippen Method[11] |

| Ionization Energy | 7.40 - 7.70 eV | NIST Webbook[11] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data for the title compound is not detailed in the provided search results, theoretical calculations and data from analogous structures allow for a robust prediction of its spectral features.[12][13]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the CH₂ protons on the pyrazolone ring (around δ 3.0-4.0 ppm), and a broad signal for the NH₂ protons. The exact chemical shifts are highly dependent on the solvent and the predominant tautomeric form.[9]

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbon (C=O) above δ 160 ppm, carbons of the phenyl ring between δ 115-140 ppm, and carbons of the pyrazolone ring.[9][14]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Theoretical studies on pyrazolone derivatives provide insight into their vibrational frequencies.[13]

-

N-H Stretch: The amino group (NH₂) will exhibit characteristic stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches from the phenyl group are expected just above 3000 cm⁻¹. Aliphatic C-H stretches from the CH₂ group will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the pyrazolone ring is expected around 1650-1700 cm⁻¹. The position of this band can be influenced by hydrogen bonding and tautomerism.[14]

-

C=N and C=C Stretches: Vibrations for the C=N and aromatic C=C bonds will appear in the 1500-1600 cm⁻¹ region.

-

Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 175.19.[4][5] The NIST WebBook provides access to the electron ionization mass spectrum for this compound.[5]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Crystallographic Data

While a crystal structure for the title compound itself was not found in the initial search, data for a closely related derivative, 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one (C₁₂H₁₃N₃O), provides valuable insights into the molecular geometry and intermolecular interactions of the core pyrazolone structure.[15]

In this derivative, the phenyl and pyrazole rings are nearly coplanar, with a dihedral angle of 7.5(2)°.[15] A crucial feature of the crystal packing is the formation of intermolecular N—H···O hydrogen bonds involving the amino group, which link the molecules into a three-dimensional network.[15] This highlights the importance of hydrogen bonding in the solid-state structure of aminopyrazolones.

| Crystal Data (for C₁₂H₁₃N₃O derivative) | |

| Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.25 |

| Crystal System | Orthorhombic |

| Cell Dimensions | a = 22.557 Å, b = 26.291 Å, c = 7.528 Å |

| Cell Volume | 4465 ų |

| Key Feature | Intermolecular N—H···O hydrogen bonds forming a 3D framework. |

| (Data sourced from Acta Crystallographica Section E)[15] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. chemeo.com [chemeo.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. jocpr.com [jocpr.com]

- 14. mdpi.com [mdpi.com]

- 15. 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-1-phenyl-2-pyrazolin-5-one CAS 4149-06-8 properties

An In-Depth Technical Guide to 3-Amino-1-phenyl-2-pyrazolin-5-one (Edaravone)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Neuroprotective Agent

This compound (CAS: 4149-06-8), more widely known in the pharmaceutical realm as Edaravone, is a versatile pyrazolone derivative that has garnered significant attention for its potent antioxidant and neuroprotective properties.[1][2] Initially developed in the late 1980s in Japan for the treatment of acute ischemic stroke, its therapeutic applications have since expanded, most notably to include the management of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[3][4][5][6]

Marketed under brand names like Radicava®, Edaravone is considered a first-in-class medication by the U.S. Food and Drug Administration (FDA).[3] Its unique structure and mechanism as a powerful free radical scavenger place it at the forefront of research into therapies for oxidative stress-related pathologies.[7][8][9] Beyond its well-documented clinical uses in neurology, the compound also serves as a valuable intermediate in the synthesis of dyes and pigments and as a reagent in analytical chemistry, highlighting its broader utility in various scientific fields.[10][11]

This guide provides a comprehensive technical overview of Edaravone, delving into its physicochemical properties, mechanism of action, synthesis, and key applications, offering field-proven insights for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and formulation. Edaravone presents as a white to brownish crystalline powder.[10][12] Its properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 4149-06-8 | [13][14] |

| Molecular Formula | C₉H₉N₃O | [12][14][15] |

| Molecular Weight | 175.19 g/mol | [12][14][15] |

| IUPAC Name | 5-amino-2-phenyl-4H-pyrazol-3-one | [15] |

| Synonyms | Edaravone, 1-Phenyl-3-amino-5-pyrazolone, 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one | [14][15][16] |

| Melting Point | 210-215 °C (decomposes) | [13][17] |

| Appearance | White to brown to dark purple crystalline powder | [10][11][12] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [18] |

| pKa | 7.0 | [19] |

| LogP | 0.696 (Crippen Method) | [20] |

Synthesis Workflow

The synthesis of pyrazolone derivatives is a well-established process in organic chemistry. One common pathway to synthesize this compound involves the condensation reaction of a hydrazine derivative with a β-keto ester or a similar precursor. A representative synthesis workflow is outlined below.

Caption: Generalized synthesis workflow for this compound.

This process typically involves reacting phenylhydrazine with ethyl cyanoacetate in the presence of a base, leading to a cyclocondensation reaction that forms the core pyrazolone ring structure. The specific reaction conditions can be optimized to improve yield and purity.

Mechanism of Action: A Potent Radical Scavenger

The therapeutic efficacy of Edaravone is primarily attributed to its potent antioxidant activity.[1] While its exact mechanism in ALS is not fully understood, it is known to be a powerful free radical scavenger that mitigates the damaging effects of oxidative stress, a key pathological feature in many neurodegenerative diseases.[3][7]

Edaravone's neuroprotective actions are multifaceted:

-

Direct Radical Scavenging: It effectively neutralizes highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), which can cause widespread damage to cells.[2][6][8]

-

Inhibition of Lipid Peroxidation: By scavenging peroxyl radicals, Edaravone breaks the chain reaction of lipid peroxidation, a process where free radicals attack lipids within cell membranes, leading to loss of membrane integrity and cell death.[7][21]

-

Anti-inflammatory Properties: The compound has been shown to reduce inflammation by mitigating the activation of microglia (the brain's immune cells) and decreasing the production of pro-inflammatory cytokines.[7]

The anionic form of Edaravone, which is favored at physiological pH (pKa ≈ 7.0), is particularly effective at donating an electron to neutralize free radicals.[19][21] This process protects neurons and other cells from oxidative damage that contributes to the pathophysiology of conditions like ischemic stroke and ALS.[7][8]

Caption: Edaravone's mechanism as a free radical scavenger to confer neuroprotection.

Applications in Drug Development and Research

Edaravone's proven ability to combat oxidative stress has established it as a critical therapeutic agent and a valuable tool in research.

-

Neurodegenerative Diseases: Edaravone is approved for the treatment of ALS, where it has been shown to slow the decline in physical function.[5][22] Its initial approval in Japan and other countries was for mitigating brain damage following an acute ischemic stroke, where it helps to reduce secondary injury caused by reperfusion.[3][9][23]

-

Pharmaceutical Intermediate: The pyrazolone core is a versatile scaffold in medicinal chemistry. Edaravone serves as a key starting material or intermediate in the synthesis of novel compounds with potential anti-inflammatory, analgesic, and other therapeutic properties.[10][11]

-

Analytical Chemistry: The compound acts as a heterobifunctional chromogenic reagent. It can be used to derivatize other molecules, such as reducing glycans, to facilitate their detection and quantification via techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[24]

-

Biochemical Research: It is employed in laboratory settings for studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify potential new therapeutic targets.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

To quantitatively assess the antioxidant capacity of Edaravone, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, reliable, and straightforward method. This protocol provides a step-by-step guide for its implementation.[25][26]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant.

Materials and Reagents:

-

This compound (Edaravone)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (HPLC grade)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate spectrophotometer

-

Standard laboratory glassware and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of Edaravone in methanol.

-

Prepare a 1 mM stock solution of ascorbic acid in methanol.

-

Prepare a 0.1 mM (100 µM) working solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Protocol:

-

Create a series of dilutions of the Edaravone and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µM).

-

In a 96-well microplate, add 100 µL of each concentration of the Edaravone and ascorbic acid solutions to separate wells. Perform in triplicate.

-

Prepare a control well by adding 100 µL of methanol.

-

To each well, add 100 µL of the 100 µM DPPH methanolic solution. The final volume in each well will be 200 µL.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

Prepare a blank for each sample concentration by mixing 100 µL of the sample solution with 100 µL of methanol (without DPPH) to account for any intrinsic color of the sample.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (methanol + DPPH).

-

A_sample is the absorbance of the test sample (Edaravone/Ascorbic Acid + DPPH), corrected for the blank.

-

-

Plot the % Inhibition against the concentration of Edaravone and the positive control.

-

Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for Edaravone and ascorbic acid from the dose-response curve.

-

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for quality control, pharmacokinetic studies, and research.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of Edaravone.[9] A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric or formic acid).[16][27] Detection is commonly performed using a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially when analyzing biological matrices like plasma, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[9][24] This technique allows for precise quantification of Edaravone and its metabolites.

-

Spectrophotometry: UV-Vis spectrophotometry can be used for basic quantification, though it is less specific than chromatographic methods.[9]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation of the compound's identity, particularly after synthesis.

Conclusion

This compound, or Edaravone, stands as a testament to the successful development of a targeted antioxidant therapy. Its journey from a treatment for stroke to a key therapeutic for ALS underscores the critical role of mitigating oxidative stress in complex neurological disorders. For researchers and drug development professionals, Edaravone not only represents an effective neuroprotective agent but also serves as a versatile chemical scaffold and an important research tool. A deep understanding of its properties, mechanism, and analytical methods is essential for leveraging its full potential in developing the next generation of therapies for neurodegenerative and oxidative stress-related diseases.

References

- 1. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Edaravone - Wikipedia [en.wikipedia.org]

- 4. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. fishersci.fi [fishersci.fi]

- 15. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one | SIELC Technologies [sielc.com]

- 17. This compound | 4149-06-8 [chemicalbook.com]

- 18. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 19. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemeo.com [chemeo.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Separation of 2-Pyrazoline, 3-amino-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Diverse Biological Landscape of Pyrazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of a Versatile Scaffold

The pyrazolinone core, a five-membered heterocyclic motif, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets have cemented its status as a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of the significant biological activities exhibited by pyrazolinone derivatives, offering a blend of mechanistic insights and practical experimental guidance for researchers, scientists, and drug development professionals. Our focus is to transcend a mere recitation of facts, instead providing a causal understanding of why certain experimental choices are made and how to rigorously validate the observed biological activities.

Section 1: Anticancer Activity: Targeting Aberrant Signaling Pathways

The proliferation of cancer cells is often driven by dysregulated signaling pathways. Pyrazolinone derivatives have emerged as potent agents capable of intercepting these pathways, thereby inducing cell cycle arrest and apoptosis.

Mechanism of Action: Inhibition of the PI3K/Akt/ERK1/2 Signaling Cascade

A prominent mechanism through which pyrazolinone derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its overactivation is a common feature in many human cancers.[4][5]

Certain pyrazolinone chalcones have been shown to effectively inhibit PI3K and Akt, key nodes in this cascade.[1][2][3] The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger. This, in turn, blocks the recruitment and activation of Akt. Downstream, this can also lead to the inhibition of the Raf-1/ERK1/2 signaling pathway, further contributing to the suppression of cancer cell proliferation and metastasis.[2] The disruption of these pathways can lead to an increase in the expression of pro-apoptotic proteins like Bax and p53, and a decrease in the expression of anti-apoptotic proteins like Bcl-2, ultimately tipping the balance towards programmed cell death.[2]

Caption: Inhibition of the PI3K/Akt/ERK1/2 pathway by pyrazolinone derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of pyrazolinone derivatives are quantified to determine their potency and selectivity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolinone Chalcone (6b) | Caco (Colon) | 23.34 ± 0.14 | [1][2] |

| Pyrazolinone-pyrazole derivative (27) | MCF7 (Breast) | 16.50 | |

| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

-

Compound Treatment: Prepare serial dilutions of the pyrazolinone derivatives in the appropriate cell culture medium. Remove the overnight medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[6]

-

MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

-

Formazan Formation: Incubate the plate for an additional 4 hours in the incubator to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Section 2: Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Pyrazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[10]

Mechanism of Action: Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX)

The anti-inflammatory action of many pyrazolinone derivatives is attributed to their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10][11] These enzymes are pivotal in the biosynthesis of prostaglandins (PGs) and leukotrienes (LTs), respectively, which are potent mediators of inflammation.[10]

COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[10] The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with the inhibition of COX-1.[10] Some pyrazole-hydrazone derivatives have shown better COX-2 inhibitory activity and selectivity than the standard drug celecoxib.[11]

Caption: Inhibition of COX and LOX pathways by pyrazolinone derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of pyrazolinone derivatives is often evaluated using the carrageenan-induced paw edema model.

| Compound Class | Animal Model | Dose | % Edema Inhibition | Reference |

| Pyrazole-hydrazone (4f) | Rat | Varies | 15-20% | [11] |

| Celecoxib (Reference) | Rat | Varies | 15.7-17.5% | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and highly reproducible method for screening acute anti-inflammatory activity.[12][13]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema.[13][14] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[15]

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Randomly divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight with free access to water before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the pyrazolinone derivatives (test groups), a standard anti-inflammatory drug like indomethacin (standard group), or the vehicle (control group) via the appropriate route (e.g., oral or intraperitoneal).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[16]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Section 3: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazolinone derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[17][18][19]

Mechanism of Action: Disruption of Essential Cellular Processes

The precise antimicrobial mechanisms of pyrazolinone derivatives are still under investigation, but several modes of action have been proposed. These electron-rich compounds are thought to interfere with essential cellular processes in microorganisms.[18] Some studies suggest that they may disrupt the bacterial cell wall.[20] Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis.[20] For certain pyrazole derivatives, the inhibition of bacterial DNA gyrase has been identified as a potential target.[20]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of pyrazolinone derivatives is determined by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Pyrazoline derivative (5) | S. aureus | 64 | [18] |

| 2-Pyrazoline derivative (19) | S. aureus | 64 | [18] |

| 2-Pyrazoline derivative (24) | S. aureus | 64 | [18] |

| 2-Pyrazoline derivative (22) | E. faecalis | 32 | [18] |

| 2-Pyrazoline derivative (24) | E. faecalis | 32 | [18] |

| 2-Pyrazoline derivative (5) | C. albicans | 64 | [18] |

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[21][22]

Principle: Serial dilutions of the test compound are prepared in a liquid broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after incubation.[21][22]

Step-by-Step Protocol:

-

Preparation of Compound Dilutions: Prepare a stock solution of the pyrazolinone derivative. Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[21] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[21]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[21] The results can also be read using a microplate reader.

Section 4: Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain. Pyrazolinone derivatives have shown promise as anticonvulsant agents, with the ability to suppress seizure activity in preclinical models.

Mechanism of Action: Enhancement of GABAergic Inhibition

While the exact anticonvulsant mechanisms of many pyrazolinone derivatives are not fully elucidated, evidence suggests that some may exert their effects by modulating the function of the GABAA receptor.[23] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[24][25] Potentiation of GABAA receptor function leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. Some aryl pyrazole derivatives have been shown to bind to the GABAA receptor and potentiate GABA-evoked chloride currents, which may contribute to their anticonvulsant effects.[23]

Quantitative Assessment of Anticonvulsant Activity

The anticonvulsant efficacy of pyrazolinone derivatives is often assessed using the maximal electroshock (MES) seizure test.

| Compound Class | Animal Model | ED50 (mg/kg) | Reference |

| Pyrazolyl Semicarbazone (5m) | Mouse | 42.4 |

ED50: The median effective dose, which is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[26][27][28]

Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure, characterized by a tonic hindlimb extension.[28] A test compound is considered to have anticonvulsant activity if it prevents this tonic extension phase.[26]

Step-by-Step Protocol:

-

Animal Preparation: Use male Swiss albino mice, acclimated to the laboratory environment.

-

Compound Administration: Administer the pyrazolinone derivative or vehicle control to groups of mice via the desired route.

-

Electrode Application: At the time of peak effect of the drug, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[28]

-

Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using an electroconvulsive shock apparatus.[28]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.[26]

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value of the test compound using probit analysis.

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Conclusion: A Scaffold for Future Innovations

The pyrazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant, underscore the remarkable versatility of this chemical entity. This guide has provided a comprehensive overview of the key mechanisms of action and the practical experimental protocols necessary for the robust evaluation of pyrazolinone derivatives. By understanding the "why" behind the "how," researchers and drug development professionals can more effectively harness the potential of this remarkable scaffold to address unmet medical needs. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying biology, will undoubtedly pave the way for the next generation of pyrazolinone-based medicines.

References

- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. inotiv.com [inotiv.com]

- 15. researchgate.net [researchgate.net]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. turkjps.org [turkjps.org]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 28. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

A Spectroscopic Guide to the Structural Elucidation of 3-Amino-1-phenyl-2-pyrazolin-5-one: An In-depth Technical Analysis for Researchers

Introduction: The Significance of 3-Amino-1-phenyl-2-pyrazolin-5-one

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazolone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. A thorough understanding of its structural features is paramount for the rational design of novel therapeutics and for quality control in its synthesis and application. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in unraveling the molecular architecture of this important compound. A critical aspect that will be addressed is the phenomenon of tautomerism, which significantly influences its chemical reactivity and spectroscopic behavior.

Molecular Structure and Tautomerism

This compound (C₉H₉N₃O, Molar Mass: 175.19 g/mol ) can exist in several tautomeric forms due to the mobility of protons within the molecule.[1] The three principal tautomers are the amino-CH form, the imino-NH form, and the imino-OH form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Understanding this tautomeric equilibrium is crucial as it dictates the molecule's spectroscopic signature and its interactions with biological targets.

Caption: Tautomeric forms of this compound.

Spectroscopic techniques are invaluable tools for identifying the predominant tautomeric form under specific conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10-100 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Interpretation of UV-Vis Spectra: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring and the pyrazolone ring system constitute the principal chromophores. The position and intensity of the absorption bands can be influenced by the solvent polarity, which can alter the energy levels of the molecular orbitals and shift the tautomeric equilibrium. For instance, in polar solvents, hydrogen bonding can stabilize the ground and excited states to different extents, leading to solvatochromic shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a mull in Nujol. For solution-state analysis, a suitable solvent with minimal IR absorption in the regions of interest should be used.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes.

Interpretation of FT-IR Spectra: The FT-IR spectrum of this compound will display characteristic absorption bands for its various functional groups. The presence and position of these bands can help in confirming the structure and identifying the predominant tautomeric form.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretching (Amino group) | 3400-3200 | Indicates the presence of the primary amino group. The presence of two bands in this region is characteristic of a primary amine. |

| C-H Stretching (Aromatic) | 3100-3000 | Corresponds to the C-H bonds of the phenyl ring. |

| C-H Stretching (Aliphatic) | 3000-2850 | Corresponds to the C-H bonds of the pyrazolone ring's CH₂ group. |

| C=O Stretching (Amide) | 1700-1650 | A strong absorption band indicative of the carbonyl group in the pyrazolone ring. Its position can be affected by hydrogen bonding. |

| C=N Stretching | 1650-1550 | Characteristic of the imine bond in the pyrazolone ring. |

| C=C Stretching (Aromatic) | 1600-1450 | Corresponds to the carbon-carbon double bonds within the phenyl ring. |

| N-H Bending (Amino group) | 1650-1580 | Bending vibration of the primary amino group. |

The exact positions of these peaks can vary depending on the physical state of the sample and the extent of intermolecular hydrogen bonding. For instance, in the solid state, strong hydrogen bonding can lead to a broadening and shifting of the N-H and C=O stretching bands to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is a common choice due to its ability to dissolve a wide range of compounds.[4]

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: Analyze the chemical shifts (δ), integration, and multiplicity of the signals.

Interpretation of ¹H NMR Spectra: The ¹H NMR spectrum of this compound in DMSO-d₆ has been reported with the following assignments[5]:

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H-2,6 | 7.83 | multiplet | 2H |

| Phenyl H-3,5 | 7.33 | multiplet | 2H |

| Phenyl H-4 | 7.04 | multiplet | 1H |

| NH₂ | 6.40 | singlet | 2H |

| H-4 (CH₂) | 3.59 | broad singlet | 2H |

The signals for the phenyl protons appear in the aromatic region (7.0-8.0 ppm). The broad singlet for the amino protons is exchangeable with D₂O. The methylene protons of the pyrazolone ring appear as a broad singlet, suggesting that in the amino-CH tautomer, these protons are chemically equivalent.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Analyze the chemical shifts (δ) of the carbon signals.

Interpretation of ¹³C NMR Spectra: The ¹³C NMR spectrum of this compound in DMSO-d₆ has been reported with the following assignments[5]:

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 167.9 |

| C-5 | 157.1 |

| Phenyl C-1 | 138.9 |

| Phenyl C-3,5 | 128.5 |

| Phenyl C-4 | 123.1 |

| Phenyl C-2,6 | 117.5 |

| C-4 | 38.7 (broad) |

The downfield signals at 167.9 and 157.1 ppm are assigned to the carbonyl carbon (C-5) and the carbon bearing the amino group (C-3), respectively. The signals for the phenyl carbons appear in the aromatic region (117-139 ppm). The aliphatic carbon of the pyrazolone ring (C-4) appears as a broad signal at 38.7 ppm.

Caption: A typical workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of Mass Spectra: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 175, which corresponds to its molecular weight.[6] The fragmentation pattern provides valuable structural information.

Proposed Fragmentation Pathway:

Caption: A simplified proposed fragmentation pathway for this compound.

-

m/z 175 ([M]⁺): The molecular ion.

-

m/z 105: Loss of the C₃H₄NO moiety from the molecular ion, resulting in the [C₆H₅N₂]⁺ fragment.

-

m/z 77: Loss of a nitrogen molecule (N₂) from the m/z 105 fragment, leading to the phenyl cation [C₆H₅]⁺.

-

m/z 70: Loss of the C₆H₅N₂ moiety from the molecular ion, resulting in the [C₃H₄NO]⁺ fragment.

-

m/z 52: Loss of a water molecule from the m/z 70 fragment, leading to the [C₃H₂N]⁺ fragment.

The presence of these characteristic fragment ions in the mass spectrum provides strong evidence for the structure of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic approach, integrating data from multiple techniques. UV-Vis spectroscopy provides insights into the electronic structure, while FT-IR spectroscopy confirms the presence of key functional groups. High-resolution NMR spectroscopy offers a detailed map of the proton and carbon framework, and mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation. By carefully analyzing and correlating the data from these techniques, researchers can confidently elucidate the structure of this compound and gain a deeper understanding of its chemical properties, which is essential for its application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. This compound [webbook.nist.gov]

3-Amino-1-phenyl-2-pyrazolin-5-one solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Amino-1-phenyl-2-pyrazolin-5-one in Organic Solvents

Abstract

This compound, known widely in pharmaceutical contexts as Edaravone, is a potent free-radical scavenger utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility—a critical parameter in drug formulation, purification, and delivery system design.[2] Characterized as a Biopharmaceutics Classification System (BCS) Class IV drug, its poor aqueous solubility presents significant challenges.[2] This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents, synthesizing experimental data with theoretical modeling to offer a predictive and practical framework for formulation development and process chemistry.

Introduction: The Significance of Solubility in Edaravone Development

The process of taking a drug from a synthesized active pharmaceutical ingredient (API) to a viable therapeutic product is a complex journey where physicochemical properties dictate the path. For this compound (Edaravone), solubility is not merely a data point but a cornerstone of its development. Crystallization, a primary method for API purification, is fundamentally a solubility-driven process.[1] Selecting an appropriate solvent system is crucial for controlling crystal morphology, purity, and yield. Furthermore, in formulation science, especially for parenteral and oral dosage forms, achieving the desired drug concentration depends entirely on understanding its dissolution behavior in various excipients and solvent systems.

This guide delves into the solubility of Edaravone in neat (pure) and binary organic solvent systems, providing the foundational data and theoretical understanding necessary for rational solvent selection and process optimization.

Physicochemical Properties Influencing Solubility

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. The structure of this compound (Figure 1) contains a phenyl ring, a pyrazolone core, and an amino group, creating distinct regions of varying polarity and hydrogen-bonding potential.

-

Molecular Formula: C₉H₉N₃O[3]

-

Molecular Weight: 175.19 g/mol [3]

-

Melting Point: ~206 °C[4]

-

Key Structural Features: The molecule possesses both hydrogen bond donors (the amino group and the N-H in the pyrazolone ring) and acceptors (the carbonyl oxygen and nitrogen atoms). This amphiprotic nature allows for complex interactions with a range of solvents.

The principle of "like dissolves like" is a useful starting point. Solvents that can effectively engage in hydrogen bonding and match the polarity of Edaravone are generally better candidates for achieving high solubility.

Quantitative Solubility Profile in Neat Organic Solvents

Extensive research has been conducted to quantify the solubility of Edaravone in a wide array of organic solvents using the static gravimetric or isothermal saturation method.[1][5] The data, typically measured across a temperature range (e.g., 283.15 K to 323.15 K), consistently shows that solubility increases with temperature, indicating an endothermic dissolution process.[5]

The following table summarizes the mole fraction solubility (x₁) of Edaravone in various pure organic solvents at 298.15 K (25 °C), providing a comparative baseline for solvent selection.

| Solvent | Mole Fraction (x₁) at 298.15 K | Reference |

| 1,2-Dichloroethane | 0.04168 | [5] |

| Ethyl Lactate | 0.03918 | [5] |

| 2-Butanone (MEK) | 0.03722 | [5] |

| Dichloromethane | ~0.0688 | [6] |

| N,N-Dimethylformamide (DMF) | ~0.158 (in a DES with ChCl) | [7] |

| Dimethyl Sulfoxide (DMSO) | 0.0757 | [2] |

| 3-Methyl-1-butanol | 0.02609 | [5] |

| 4-Methyl-2-pentanone | 0.02432 | [5] |

| Methyl Acetate | 0.02372 | [5] |

| Propyl Acetate | 0.02279 | [5] |

| Dimethyl Carbonate | 0.02011 | [5] |

| Butyl Acetate | 0.01953 | [5] |

| Ethyl Acetate | 0.0102 (at 293.15K) | [1][8] |

| Isopropyl Acetate | 0.01621 | [5] |

| Isobutyl Acetate | 0.01419 | [5] |

| n-Propanol | 0.00031 | [1][8] |

| Ethanol | 0.00029 | [1][8] |

| Methanol | 0.00039 | [1][8] |

| Acetonitrile | 0.00018 | [1][8] |

| Hexane | 0.00052 | [5] |

| Water | 0.00005 (at 293.15K) | [1] |

Note: Solubility values can vary slightly between studies due to experimental conditions and analytical methods. The value for Dichloromethane is cited as a benchmark for high solubility.[6] Deep Eutectic Solvents (DES) like the one containing DMF show exceptionally high solubility.[7]

Theoretical Frameworks for Solubility

While experimental data is definitive, theoretical models provide predictive power and deeper insight into the molecular interactions governing solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a semi-empirical method to predict miscibility and solubility by deconstructing the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10]

δT² = δD² + δP² + δH²